N-(1-ADAMANTYL)-N'-(2,6-DIMETHYLPHENYL)THIOUREA
Overview
Description
N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea is a compound that combines the unique structural features of adamantane and thiourea. Adamantane is a tricyclic cage compound known for its rigidity and stability, while thiourea is an organosulfur compound with a wide range of applications in organic synthesis. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea typically involves the reaction of 1-adamantylamine with 2,6-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantyl moiety may enhance the compound’s ability to penetrate biological membranes, while the thiourea group can interact with various enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-1-adamantyl-N’-(2,6-dimethylphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.
N-1-adamantyl-N’-(2,6-dimethylphenyl)guanidine: Contains a guanidine group instead of thiourea.
N-1-adamantyl-N’-(2,6-dimethylphenyl)carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea is unique due to the presence of both adamantyl and thiourea moieties, which confer distinct chemical and physical properties. The rigidity and stability of the adamantyl group, combined with the reactivity of the thiourea group, make this compound particularly interesting for various applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2,6-dimethylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2S/c1-12-4-3-5-13(2)17(12)20-18(22)21-19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16H,6-11H2,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMJSGGENGRHBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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